6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate
Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a synthetic organic compound featuring a pyran-4-one core substituted with a thioether-linked 4,6-dimethylpyrimidine group and a 3-bromobenzoate ester. Its structure combines three key moieties:
- 4,6-Dimethylpyrimidin-2-ylthio methyl group: A sulfur-containing heterocyclic substituent with two methyl groups, enhancing lipophilicity and steric bulk.
- 3-Bromobenzoate ester: An aromatic ester with a bromine atom at the meta position, influencing electronic and steric properties.
This compound’s synthesis likely follows routes similar to related pyrimidine-thioether derivatives, such as those involving nucleophilic substitution or esterification under anhydrous conditions .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c1-11-6-12(2)22-19(21-11)27-10-15-8-16(23)17(9-25-15)26-18(24)13-4-3-5-14(20)7-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCMMFIRKDXRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and pyranone intermediates, followed by their coupling with the benzoate moiety. Common reagents used in these reactions include thionyl chloride, bromine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoates.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Observations:
Substituent Position on Benzoate :
- The 3-bromo substituent in the target compound may offer balanced electronic effects (moderate electron-withdrawing) and reduced steric clash compared to 2-bromo analogs, which could hinder binding in enzyme active sites .
- 4-Methyl-3-nitrobenzoate () introduces a nitro group, which is strongly electron-withdrawing and may facilitate nucleophilic aromatic substitution or serve as a prodrug activation site .
Pyrimidine Modifications: The 4,6-dimethylpyrimidine group in the target compound and SirReal2 is critical for hydrophobic interactions in enzyme binding pockets (e.g., SIRT2’s "selectivity pocket") .
Functional Group Variations :
- Replacing the benzoate ester with an acetamide (SirReal2) alters hydrogen-bonding capacity and metabolic stability. Acetamide derivatives exhibit stronger inhibition of SIRT2 due to optimized interactions with the selectivity pocket .
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 447.3 g/mol. The structure features a thioether linkage from the pyrimidine derivative, which is crucial for its biological reactivity.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Activity | Target |
|---|---|---|
| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine | Antitumor and antimicrobial | Bacterial cell wall synthesis |
| 4-Oxo-4H-pyran derivatives | Various biological activities | Multiple targets |
| 6-(Benzothiazolyl) derivatives | Antibacterial properties | Bacterial ribosomes |
Anticancer Properties
The compound has shown potential anticancer activity in various studies. Its ability to interact with cellular components may lead to apoptosis in cancer cells. The specific pathways affected include those involved in cell cycle regulation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several derivatives of pyran compounds against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains.
- Anticancer Activity : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Comparative Analysis
The uniqueness of this compound lies in its combination of functional groups that confer distinct chemical and biological properties compared to similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo | Contains a pyrazole ring | Antitumor and antimicrobial |
| 4-Oxo-4H-pyran derivatives | Similar pyran core | Various biological activities |
| 6-(Benzothiazolyl) derivatives | Contains benzothiazole moiety | Antibacterial properties |
Q & A
Basic Question: How can the synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate be optimized for high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyran-4-one core, followed by thioether linkage to the 4,6-dimethylpyrimidine moiety, and esterification with 3-bromobenzoic acid. Key optimization steps include:
- Temperature Control: Maintain 60–80°C during thioether formation to prevent side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency .
- Catalysts: Employ coupling agents like DCC (dicyclohexylcarbodiimide) for esterification to improve reaction rates .
- Purification: Column chromatography with a gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
Basic Question: What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic methods is critical:
- 1H/13C NMR: Confirm the presence of the pyran-4-one ring (δ ~6.0 ppm for H-5, δ ~170 ppm for C=O) and bromobenzoate (δ ~7.5–8.0 ppm for aromatic protons) .
- IR Spectroscopy: Identify ester C=O stretching (~1740 cm⁻¹) and thioether C–S bonds (~680 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+: ~485.2 Da) and isotopic pattern matching for bromine .
Basic Question: How can researchers screen this compound for initial biological activity?
Methodological Answer:
Begin with in vitro assays targeting plausible biological pathways:
- Kinase Inhibition: Use ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases (e.g., CDK2 or EGFR) due to structural similarity to kinase inhibitors .
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) and fungi (disk diffusion), given the thioether-pyrimidine motif’s known bioactivity .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with appropriate controls (e.g., doxorubicin) .
Advanced Question: How can contradictory data on bioactivity between similar compounds be resolved?
Methodological Answer:
Contradictions often arise from substituent effects. Use a systematic SAR approach :
- Substituent Comparison Table:
| Compound Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 3-Bromobenzoate (target) | Moderate kinase inhibition | |
| 4-Chlorobenzoate analog | Higher cytotoxicity | |
| 3,4-Diethoxybenzoate analog | Reduced solubility |
- Mechanistic Studies: Perform competitive binding assays or crystallography to identify substituent-specific interactions .
- Dose-Response Analysis: Compare IC50 values across analogs to rule out assay-specific variability .
Advanced Question: What strategies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
Evaluate stability via:
- Hydrolysis Studies: Incubate in PBS (pH 7.4) at 37°C and monitor degradation by HPLC at 0, 24, and 48 hours. The ester group is prone to hydrolysis; consider pro-drug modifications if instability is observed .
- Light/Temperature Stability: Expose to UV light (254 nm) and elevated temperatures (40°C) to assess photodegradation and thermal decomposition .
Advanced Question: How can molecular docking be utilized to predict target interactions?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., PDB ID: 1HCL for CDK2) due to pyrimidine-thioether motifs’ affinity .
- Docking Workflow:
- Prepare the ligand (target compound) using AutoDock Tools (add charges, optimize torsions).
- Grid box centered on ATP-binding site (coordinates: x=15, y=30, z=25).
- Run AutoDock Vina with exhaustiveness=20.
- Validate with co-crystallized ligands (e.g., staurosporine for kinases) .
Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in:
- Pyrimidine substituents (e.g., 4,6-dimethyl vs. 4-methyl).
- Benzoate substituents (e.g., 3-bromo vs. 3-nitro).
- Biological Testing: Compare IC50 values across analogs in kinase inhibition and cytotoxicity assays.
- Data Analysis: Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .
Basic Question: What are the key solubility challenges, and how can they be addressed?
Methodological Answer:
- Challenge: Low aqueous solubility due to hydrophobic bromobenzoate and pyranone groups.
- Solutions:
- Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .
- Synthesize water-soluble prodrugs (e.g., phosphate esters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
